molecular formula C7H7BrN2O B8767540 5-Bromo-2-cyclopropylpyrimidin-4-ol

5-Bromo-2-cyclopropylpyrimidin-4-ol

Cat. No.: B8767540
M. Wt: 215.05 g/mol
InChI Key: MAZHAPKPLGJHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopropylpyrimidin-4-ol (CAS: 74649-07-3) is a brominated pyrimidine derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . Its structure features a pyrimidine core substituted with a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a cyclopropyl ring at the 2-position. The cyclopropyl group introduces steric and electronic effects that distinguish it from simpler pyrimidine analogs.

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-6(4-1-2-4)10-7(5)11/h3-4H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZHAPKPLGJHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The table below compares key attributes of 5-Bromo-2-cyclopropylpyrimidin-4-ol with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 74649-07-3 C₇H₇BrN₂O 215.05 5-Br, 4-OH, 2-cyclopropyl Research intermediate; limited stock
5-Bromopyrimidin-4-ol 19808-30-1 C₄H₃BrN₂O 174.98 5-Br, 4-OH Pharmaceutical intermediate
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 633328-95-7 C₉H₁₂BrClN₄ 291.58 5-Br, 2-Cl, 4-NH-cyclopentyl High structural similarity (0.63) to target
Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) 314-40-9 C₉H₁₃BrN₂O₂ 261.12 5-Br, 6-methyl, 3-(1-methylpropyl) Herbicide (pesticide)

Key Differences and Implications

Steric and Electronic Effects
  • Cyclopropyl vs. Chlorine/Amine Groups : The 2-cyclopropyl group in the target compound introduces significant steric hindrance compared to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (which has a bulkier cyclopentylamine group) . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in biological environments.
  • Hydroxyl vs. Amine Groups: The 4-hydroxyl group in the target compound contrasts with the 4-amine in 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Molecular Weight and Physicochemical Properties
  • The target compound’s molecular weight (215.05 g/mol) is higher than 5-Bromopyrimidin-4-ol (174.98 g/mol) due to the cyclopropyl substituent. This could influence pharmacokinetic properties, such as membrane permeability .
  • Bromacil’s pyrimidinedione core and alkyl substituents render it non-polar, aligning with its use as a soil-applied herbicide .

Research and Application Context

  • Pharmaceutical Potential: The hydroxyl and cyclopropyl groups in the target compound suggest utility as a kinase inhibitor scaffold, analogous to pyrimidine-based drugs like imatinib.
  • Agrochemical Contrasts : Unlike bromacil, which exploits lipophilic substituents for soil persistence, the target compound’s polar groups may limit environmental mobility, reducing its suitability as a pesticide .

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